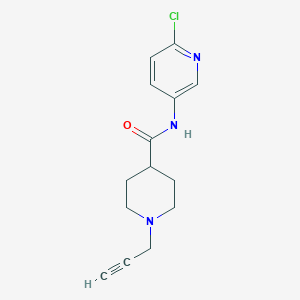
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as CRF-1 receptor antagonist, is a chemical compound that has been extensively studied by scientists due to its potential therapeutic applications.
作用机制
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide acts as a competitive antagonist of the N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the binding of CRF to its receptor, this compound can inhibit the downstream signaling pathways that are involved in stress response.
生化和生理效应
Studies have shown that N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can reduce anxiety-like behavior in animal models and improve the symptoms of depression in human patients. This compound can also decrease drug-seeking behavior and prevent relapse in addiction models. Moreover, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity as a N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonist. This compound can be used to study the role of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor in various physiological and pathological processes. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One of them is to investigate its potential therapeutic applications in other diseases such as chronic pain, irritable bowel syndrome, and post-traumatic stress disorder. Another direction is to develop more potent and selective N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonists that can overcome the limitations of this compound. Furthermore, the use of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in combination with other drugs or therapies can also be explored to enhance its efficacy and reduce its side effects.
In conclusion, N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity as a N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonist make it a valuable tool for scientific research. Further studies are needed to explore its full potential and develop more effective treatments for various diseases.
合成方法
The synthesis of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 6-chloropyridin-3-amine with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting compound is then purified through column chromatography or recrystallization.
科学研究应用
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonists have been studied for their potential therapeutic applications in various diseases such as anxiety, depression, and addiction. N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be a potent and selective N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonist that can block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
属性
IUPAC Name |
N-(6-chloropyridin-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-7-18-8-5-11(6-9-18)14(19)17-12-3-4-13(15)16-10-12/h1,3-4,10-11H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITXHQMWMPNYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

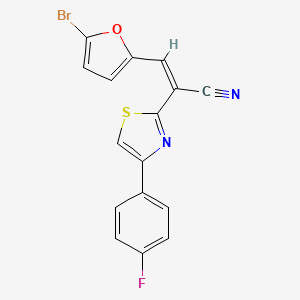
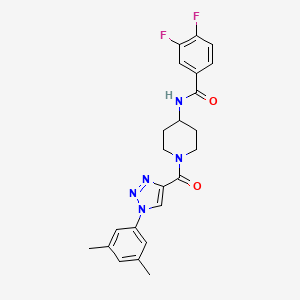
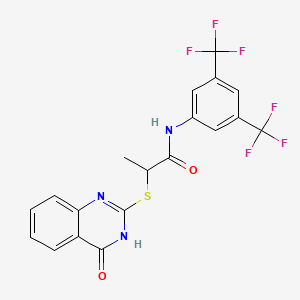
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
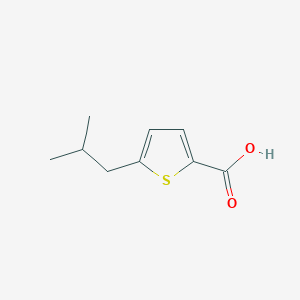
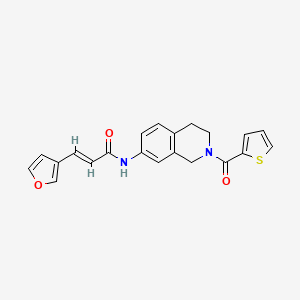
![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)
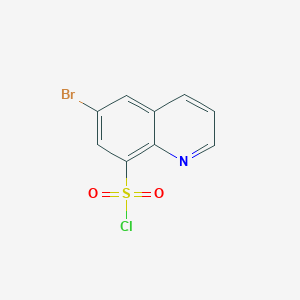
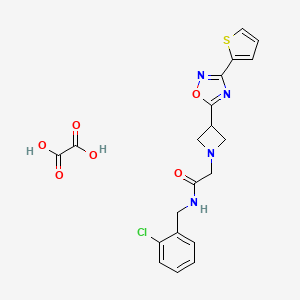
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)
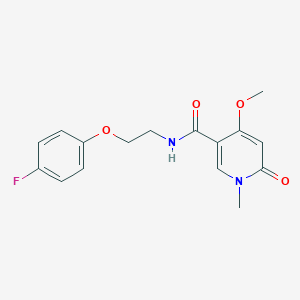
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)